molecular formula C10H15ClFN B1416763 Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride CAS No. 766529-23-1

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride

Cat. No.: B1416763
CAS No.: 766529-23-1
M. Wt: 203.68 g/mol
InChI Key: FSVUCXBNRXYPBR-UHFFFAOYSA-N
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Description

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is an aromatic amine derivative characterized by a benzyl group attached to an ethylamine backbone, with a 4-fluorophenyl substituent on the ethyl chain. Its molecular formula is C₁₃H₁₉ClFN (calculated from structural data in and ). The hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and chemical research applications. Synonyms include benzyl-[1-(4-fluorophenyl)ethyl]amine hydrochloride and N-benzyl-1-(4-fluorophenyl)ethanamine hydrochloride .

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUCXBNRXYPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and ethylamine.

    Reductive Amination: The key step involves the reductive amination of 4-fluoroacetophenone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms Ethyl[1-(4-fluorophenyl)ethyl]amine.

    Hydrochloride Formation: The final step involves the conversion of Ethyl[1-(4-fluorophenyl)ethyl]amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-fluoroacetophenone derivatives.

    Reduction: Various ethylamine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is utilized in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, influencing signal transduction pathways.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)piperazine Dihydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂FN₂ ().
  • Key Differences: Contains a piperazine ring (six-membered, two nitrogen atoms) instead of a benzyl-ethylamine backbone. Dihydrochloride salt increases polarity and solubility compared to the monohydrochloride form of the target compound.
  • Applications : Used as a building block in antipsychotics and antidepressants due to piperazine’s affinity for serotonin and dopamine receptors .

Pruvanserin Hydrochloride

  • Molecular Formula : C₂₂H₂₁ClFN₄O ().
  • Key Differences :
    • Larger structure with a piperazine-linked indole-carbonitrile moiety.
    • The 4-fluorophenyl group is part of a phenethyl chain attached to the piperazine ring.
  • Applications : Clinically used for insomnia and schizophrenia, highlighting the pharmacological relevance of fluorinated piperazine derivatives in CNS disorders .

2-(4-Fluorophenoxy)ethanamine Hydrochloride

  • Molecular Formula: C₈H₁₁ClFNO ().
  • Key Differences: Replaces the benzyl-ethylamine group with a phenoxy-ethylamine structure. Lacks aromatic benzyl interactions but retains the 4-fluorophenyl motif.
  • Applications: Likely serves as a precursor for antidepressants or anticonvulsants, leveraging phenoxy groups’ membrane permeability .

Ethyl 2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride

  • Molecular Formula : C₁₅H₁₉ClFN₃O₂ ().
  • Key Differences :
    • Incorporates a pyrazole ring with methyl substituents, increasing steric bulk.
    • The ethyl acetate group may enhance bioavailability through ester prodrug mechanisms.
  • Applications: Potential use in kinase inhibitors or anti-inflammatory agents due to pyrazole’s role in modulating enzyme activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
Ethyl[1-(4-fluorophenyl)ethyl]amine HCl C₁₃H₁₉ClFN 259.75 Benzyl-ethylamine, 4-fluorophenyl Research intermediate
1-(4-Fluorophenyl)piperazine diHCl C₁₀H₁₄Cl₂FN₂ 283.14 Piperazine ring, dihydrochloride Antipsychotic synthesis
Pruvanserin HCl C₂₂H₂₁ClFN₄O 412.89 Piperazine-indole-carbonitrile Insomnia, schizophrenia
2-(4-Fluorophenoxy)ethanamine HCl C₈H₁₁ClFNO 203.63 Phenoxy-ethylamine CNS drug precursor
Ethyl pyrazole-acetate HCl (Cas 1078161-73-5) C₁₅H₁₉ClFN₃O₂ 343.79 Pyrazole ring, ester group Kinase inhibitor research

Pharmacological and Chemical Insights

  • Fluorine’s Role : The 4-fluorophenyl group in all compounds enhances binding to hydrophobic pockets in proteins (e.g., dopamine transporters) and improves metabolic stability by resisting oxidation .
  • Solubility vs. Bioavailability: Hydrochloride salts (e.g., mono- vs. dihydrochloride) balance solubility and lipophilicity. Piperazine derivatives (e.g., Pruvanserin) exhibit higher molecular weights but retain CNS penetration due to balanced logP values .
  • Structural Flexibility : Ethyl[1-(4-fluorophenyl)ethyl]amine’s simpler structure allows for easier synthetic modification compared to piperazine or pyrazole derivatives, making it a versatile intermediate .

Biological Activity

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various scientific fields.

Chemical Structure and Properties

This compound can be represented by the molecular formula C11H14ClFC_{11}H_{14}ClF. Its structure features a fluorinated phenyl group attached to an ethylamine backbone, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and biochemical pathways.

Target Receptors

  • Monoamine Transporters : Compounds similar to Ethyl[1-(4-fluorophenyl)ethyl]amine have been shown to interact with monoamine transporters, influencing neurotransmitter levels in the brain.
  • Adrenergic Receptors : The compound may exhibit activity at adrenergic receptors, which are involved in the regulation of cardiovascular and central nervous system functions.

Mode of Action

The compound's action involves:

  • Inhibition of Reuptake : Similar compounds have been found to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts.
  • Modulation of Signaling Pathways : It may modulate signaling pathways associated with mood regulation and cognitive functions.

Biological Activities

This compound exhibits a range of biological activities:

Activity TypeDescription
Antiviral Potential activity against viral pathogens.
Antimicrobial Exhibits properties that inhibit microbial growth.
Antioxidant May reduce oxidative stress in biological systems.
Anticancer Preliminary studies indicate potential anticancer effects.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Antiviral Activity : Research indicates that derivatives with similar structures have shown inhibitory effects on viral replication, particularly against flaviviruses .
  • Antimicrobial Properties : Compounds with a similar framework have demonstrated significant antimicrobial activity against various bacterial strains .
  • Neuropharmacological Effects : Investigations into β-phenethylamines suggest that modifications in the structure can lead to varying degrees of potency at neurotransmitter receptors .

Case Studies

Several notable studies provide insights into the biological activity of this compound:

  • Study on Antiviral Efficacy : A study evaluated the antiviral potential against yellow fever virus, showing that compounds structurally related to Ethyl[1-(4-fluorophenyl)ethyl]amine could inhibit viral replication significantly at concentrations as low as 50 µM .
  • Neurotransmitter Modulation Study : Another research effort investigated the effects on serotonin and norepinephrine levels in animal models, suggesting that the compound could enhance mood-related behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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